molecular formula C4H6F3O6P B575836 3,3,3-Trifluoro-2-hydroxy-2-phosphonopropionic acid methyl ester CAS No. 187653-39-0

3,3,3-Trifluoro-2-hydroxy-2-phosphonopropionic acid methyl ester

Cat. No.: B575836
CAS No.: 187653-39-0
M. Wt: 238.055
InChI Key: LNXDZNBPMCXWHE-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-2-hydroxy-2-phosphonopropionic acid methyl ester is a chemical compound with the molecular formula C4H6F3O6P . It is a qualified product offered by various chemical suppliers for experimental and research use .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, 2,2-Dimethyl-malonic acid monomethyl ester was used as a raw material to synthesize a target compound through fluoridation, hydrolysis, and acidification, achieving an overall yield of 49.6% . The influence of time, temperature, amount of SF4 on the fluoridation, and amount of CH2Cl2, the time on the hydrolysis reaction were investigated .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include fluoridation, hydrolysis, and acidification . The conditions for these reactions have been optimized in previous studies .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 238.06 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Safety and Hazards

While specific safety and hazard information for 3,3,3-Trifluoro-2-hydroxy-2-phosphonopropionic acid methyl ester is not available, related compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard . They may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Properties

IUPAC Name

(1,1,1-trifluoro-2-hydroxy-3-methoxy-3-oxopropan-2-yl)phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3O6P/c1-13-2(8)3(9,4(5,6)7)14(10,11)12/h9H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNXDZNBPMCXWHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(F)(F)F)(O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F3O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80698621
Record name (1,1,1-Trifluoro-2-hydroxy-3-methoxy-3-oxopropan-2-yl)phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80698621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187653-39-0
Record name (1,1,1-Trifluoro-2-hydroxy-3-methoxy-3-oxopropan-2-yl)phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80698621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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